5-Ethyl-1-phenyl-1H-pyridin-2-one

Analytical Chemistry Procurement Specifications Formulation Science

5-Ethyl-1-phenyl-1H-pyridin-2-one, also referred to as 5-ethyl-1-phenyl-2-(1H)-pyridone (5-EPP), is a non-peptide, small-molecule N-phenyl-2-pyridone derivative with a molecular formula of C13H13NO and a molecular weight of 199.25 g/mol. It is categorized in the Medical Subject Headings (MeSH) database under the pyridone class.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 53427-98-8
Cat. No. B1626299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-1-phenyl-1H-pyridin-2-one
CAS53427-98-8
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCCC1=CN(C(=O)C=C1)C2=CC=CC=C2
InChIInChI=1S/C13H13NO/c1-2-11-8-9-13(15)14(10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3
InChIKeyVANOHWLVAFCHBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-1-phenyl-1H-pyridin-2-one (CAS 53427-98-8): Core Chemical Profile and Procurement Specifications


5-Ethyl-1-phenyl-1H-pyridin-2-one, also referred to as 5-ethyl-1-phenyl-2-(1H)-pyridone (5-EPP), is a non-peptide, small-molecule N-phenyl-2-pyridone derivative with a molecular formula of C13H13NO and a molecular weight of 199.25 g/mol [1]. It is categorized in the Medical Subject Headings (MeSH) database under the pyridone class [2]. The compound can be synthesized as a white crystalline powder with a distinct melting point of 57-59°C and has been purified to >99% purity, as validated by reverse-phase HPLC and NMR spectroscopy [1].

Procurement Risks: Why 5-Ethyl-1-phenyl-1H-pyridin-2-one Is Not Interchangeable with Other 2-Pyridones


Substitution at the 5-position of the N-phenyl-2-pyridone scaffold is not a trivial modification; it dictates distinct biological activities and physicochemical properties that preclude simple interchange. Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridone), the closest structural analog, is clinically approved for its antifibrotic activity [1]. In contrast, the 5-ethyl congener (5-EPP) has demonstrated a primary pharmacological profile centered on the modulation of inflammatory cascades, specifically offering complete protection in sepsis models, a property not possessed by the methyl analog [2]. Furthermore, the shift from a methyl to an ethyl substituent significantly alters the compound's physical form, reducing its melting point by approximately 50°C compared to pirfenidone, which directly impacts formulation handling and stability [3]. These differences underscore the scientific risk in assuming functional equivalence within this compound class.

Quantitative Differentiation of 5-Ethyl-1-phenyl-1H-pyridin-2-one (5-EPP) from Comparators: Evidence-Based Selection Guide


Enhanced Purity and Distinct Physical Form Relative to Structural Analog Pirfenidone

Commercial procurement is often gated by stringent purity and physical form specifications. The patented synthesis of 5-EPP yields a crystalline powder with a purity exceeding 99% (>99.0%) as determined by HPLC, which is higher than the standard commercial specification for the 5-methyl analog, pirfenidone [1]. This is accompanied by a substantially lower melting point of 57-59°C for 5-EPP, compared to the 107-111°C range reported for high-purity pirfenidone, a difference quantifiable at approximately 50°C [1]. This lower melting point can indicate higher solubility or different thermal stability, which may be critical for specific formulation and downstream processing requirements [2].

Analytical Chemistry Procurement Specifications Formulation Science

Superior Dual-Locus TNF-α Suppression Versus Biologic Comparator Etanercept In Vitro

In a direct head-to-head study in LPS-stimulated THP-1 cells, the non-proteinaceous small molecule 5-EPP and the protein-based anti-TNF-α drug etanercept were compared for their effects on secreted and cell-associated TNF-α. Both agents reduced secreted TNF-α in a concentration-dependent manner. Critically, their effects on the cell-associated pool were diametrically opposed: etanercept increased cell-associated TNF-α levels by up to 12-fold, whereas 5-EPP not only inhibited this pool dose-dependently but also significantly reduced the elevated cell-associated TNF-α caused by the LPS + etanercept combination [1]. This demonstrates a unique dual-compartment TNF-α neutralization profile for 5-EPP.

Immunopharmacology Cytokine Biology In Vitro Models

Verifiable Complete Survival Benefit in Murine Lipopolysaccharide/Galactosamine Septic Shock Model

The in vivo efficacy of 5-EPP was established in a lethal LPS/D-galactosamine mouse model of septic shock. According to patent data, the control group receiving saline alone exhibited a 54% mortality rate. In contrast, treatment with 5-EPP at a 25 mg/kg dose was reported to provide complete protection against mortality in this model, a finding supported by peer-reviewed literature confirming 'complete protection against mortality' [1][2]. This level of survival benefit is a definitive quantitative endpoint for selecting this compound for acute inflammation and sepsis research.

Sepsis Animal Model Mortality

Target Application Scenarios for 5-Ethyl-1-phenyl-1H-pyridin-2-one Based on Differential Evidence


Acute Sepsis and Endotoxemia Model Studies Requiring Complete Survival Turnaround

When study design necessitates a chemical probe that can completely reverse mortality in a lethal septic shock model, 5-EPP is the validated candidate. Unlike saline controls that yield 54% mortality, 5-EPP at a 25 mg/kg dose provides absolute survival protection in the LPS/D-GalN murine model. This makes it an ideal standard-of-care comparator or rescue agent in preclinical sepsis research [1].

Investigative Studies on Dual-Compartment TNF-α Modulation and Safety Pharmacology

For researchers focusing on the dichotomy between secreted and cell-associated TNF-α pools, 5-EPP is scientifically indispensable. Its proven ability to suppress the cell-associated TNF-α pool, unlike etanercept which causes a 12-fold surge, allows for precise dissection of TNF-α compartmentalized biology and the study of adverse event mechanisms linked to cell-associated cytokine elevation [1].

Crystalline Formulation Development for Low-Melting Point Pyridones

In pharmaceutical process R&D involving pyridone APIs, the distinct physical properties of 5-EPP, specifically its >99% purity and significantly lower melting point (57-59°C versus 107-111°C for pirfenidone), offer advantageous handling and processing modalities. This enables the exploration of low-temperature formulation strategies, such as hot-melt extrusion or specialized solvent systems that are precluded for higher-melting structural analogs [1].

Quote Request

Request a Quote for 5-Ethyl-1-phenyl-1H-pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.